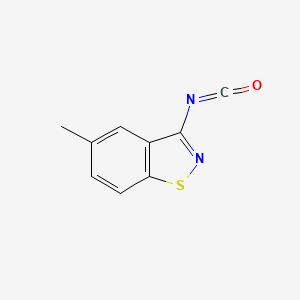

3-Isocyanato-5-methyl-1,2-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

105734-79-0 |

|---|---|

Molecular Formula |

C9H6N2OS |

Molecular Weight |

190.22 g/mol |

IUPAC Name |

3-isocyanato-5-methyl-1,2-benzothiazole |

InChI |

InChI=1S/C9H6N2OS/c1-6-2-3-8-7(4-6)9(10-5-12)11-13-8/h2-4H,1H3 |

InChI Key |

MJGPPXRKKBOYJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SN=C2N=C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Isocyanato 5 Methyl 1,2 Benzothiazole

Precursor Synthesis Approaches to the 5-Methyl-1,2-benzothiazole Scaffold

The formation of the bicyclic benzothiazole (B30560) system is a cornerstone of heterocyclic chemistry, with numerous established routes. The "5-methyl" substitution is typically incorporated by selecting an appropriately substituted starting material rather than through post-cyclization functionalization.

The construction of the benzothiazole ring system is most commonly achieved through condensation and cyclization reactions. mdpi.comresearchgate.net These methods often begin with ortho-substituted anilines, which already contain the necessary sulfur and nitrogen precursors or can react with a sulfur-donating reagent.

Key precursors for forming the benzothiazole scaffold include 2-aminothiophenols and aryl thiocarbamides (or thioamides). mdpi.comnih.gov

From 2-Aminothiophenols: The condensation of a 2-aminothiophenol (B119425) with various carbonyl-containing compounds is a widely used and versatile method. mdpi.com For the synthesis of the 5-methyl variant, 4-methyl-2-aminothiophenol would be the logical starting material. This precursor can react with aldehydes, ketones, carboxylic acids, or acyl chlorides to form the thiazole (B1198619) ring. mdpi.comderpharmachemica.comijper.org For instance, the reaction with aldehydes can be catalyzed by an H2O2/HCl mixture in ethanol (B145695) at room temperature. mdpi.com

From Aryl Thiocarbamides/Thioamides: An alternative and powerful strategy involves the intramolecular cyclization of aryl thioamides or thioureas. mdpi.comnih.gov Starting with a thiourea (B124793) derived from p-toluidine (B81030) (4-methylaniline), oxidative cyclization can yield the corresponding 2-amino-5-methylbenzothiazole (B78985) derivative. orgsyn.org Various catalysts, including ruthenium, palladium, and nickel complexes, have been developed to facilitate this C-H functionalization and C-S bond formation under oxidative conditions. nih.gov Recent advancements have also focused on environmentally benign approaches, such as visible-light-driven photochemical cyclization, which can proceed without the need for a metal catalyst or base. mdpi.comorganic-chemistry.org

| Precursor Type | Common Reagents | Conditions | Notes |

| 2-Aminothiophenol | Aldehydes, Ketones, Carboxylic Acids | Acidic or oxidative conditions | A versatile and common route for 2-substituted benzothiazoles. mdpi.comijper.org |

| Aryl Thioamide | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Room temperature | Promotes cyclization via aryl radical cations under mild conditions. mdpi.com |

| Aryl Thiourea | Sulfuryl Chloride | 50°C | Used in the synthesis of 2-amino-6-methylbenzothiazole (B160888) from p-toluidine thiourea. orgsyn.org |

| Aryl Thioamide | Visible Light, Photosensitizer | Mild conditions | A green chemistry approach avoiding transition metals. mdpi.comorganic-chemistry.org |

While installing the methyl group via a pre-substituted precursor like p-toluidine is the most direct approach, strategies for the functionalization of the benzothiazole core exist. However, selective C-H methylation on the benzene (B151609) portion of the pre-formed scaffold is challenging due to multiple reactive sites. Most functionalization strategies reported in the literature focus on the C-2 position of the thiazole ring. researchgate.net Therefore, the use of starting materials such as 4-methyl-2-aminothiophenol or N-(p-tolyl)thioamides remains the most efficient and regioselective method for obtaining the 5-methyl-1,2-benzothiazole scaffold.

Introduction of the Isocyanato Group at the C-3 Position

Once the 5-methyl-1,2-benzothiazole scaffold, likely bearing an amino or carboxylic acid group at the C-3 position, is synthesized, the next phase is the conversion of this functional group into the isocyanate.

The transformation of an aromatic amine into an isocyanate is a critical industrial process, traditionally dominated by the use of phosgene (B1210022). acs.orgwikipedia.org

Phosgenation: The conventional method involves reacting the precursor, 3-amino-5-methyl-1,2-benzothiazole, with phosgene (COCl₂). This reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermolyzed to yield the isocyanate and two equivalents of hydrogen chloride (HCl). wikipedia.orggoogle.com While effective, this process involves the highly toxic phosgene gas and corrosive HCl, posing significant safety and environmental hazards. acs.orgnih.gov

Non-Phosgene Methodologies: In response to the dangers of phosgenation, several "phosgene-free" routes have been developed. These are considered greener and safer alternatives. ionike.com A primary non-phosgene pathway involves two main steps: the synthesis of a carbamate (B1207046) from the amine precursor, followed by thermal decomposition of the carbamate to the isocyanate. acs.orgnih.gov Common reagents for carbamate formation include dimethyl carbonate and urea (B33335). nih.govresearchgate.net Other non-phosgene routes include the reductive carbonylation of a corresponding nitro-compound or the oxidative carbonylation of the amine. acs.orgnih.govionike.com These methods avoid the use of phosgene and eliminate chloride from the reaction, simplifying purification. acs.orgnih.gov

| Method | Key Reagents | Advantages | Disadvantages |

| Phosgenation | Amine, Phosgene (COCl₂) | Well-established, high yield | Highly toxic and corrosive reagents, hazardous byproduct (HCl). acs.orgnih.gov |

| Carbamate Decomposition | Amine, Dimethyl Carbonate or Urea | Phosgene-free, safer, chloride-free. acs.orgnih.gov | Often requires catalysts and thermal decomposition step. acs.org |

| Oxidative Carbonylation | Amine, Carbon Monoxide (CO), O₂ | Direct conversion | Risk of explosion with CO and O₂ at high temperatures. ionike.com |

| Reductive Carbonylation | Nitro Compound, Carbon Monoxide (CO) | Bypasses amine synthesis step | Involves toxic CO gas. ionike.com |

The Curtius rearrangement is a classic and versatile method for converting a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govwikipedia.org

The process begins with the 5-methyl-1,2-benzothiazole-3-carboxylic acid. This starting material is first converted into an acyl azide. The acyl azide then undergoes a thermal or photochemical rearrangement, losing nitrogen gas (N₂) in a concerted step to form the desired 3-isocyanato-5-methyl-1,2-benzothiazole. wikipedia.orgorganic-chemistry.org The isocyanate can be isolated or trapped in situ with a nucleophile like an alcohol to form a carbamate. nih.govwikipedia.org

Recent advancements have developed one-pot procedures where the carboxylic acid is converted directly to the isocyanate and trapped without isolating the hazardous acyl azide intermediate. organic-chemistry.orgucd.ie Reagents such as diphenylphosphoryl azide (DPPA) or propylphosphonic anhydride (B1165640) (T3P®) can facilitate this one-pot transformation. organic-chemistry.orgucd.ie

The central intermediate in the Curtius rearrangement is the acyl azide. nih.gov The generation and subsequent transformation of this azide are pivotal for forming the isocyanate. The acyl azide is typically prepared from an acyl chloride or by activating a carboxylic acid in the presence of an azide source, such as sodium azide. nih.gov

The key transformation is the decomposition of the acyl azide, which involves the migration of the aryl group (the benzothiazole ring) from the carbonyl carbon to the nitrogen atom, with simultaneous expulsion of molecular nitrogen. wikipedia.org Research indicates this is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The resulting isocyanate is a stable species that can be used in subsequent synthetic steps. nih.gov The use of azide precursors is a reliable and high-yielding method for accessing isocyanates that are otherwise difficult to synthesize, particularly on complex heterocyclic scaffolds. ucd.ie

Advanced Synthetic Techniques for this compound Production

The efficient synthesis of this compound hinges on modern synthetic methodologies that offer high yields, atom economy, and structural diversity. These include multicomponent reactions for the assembly of the core benzothiazole structure and solid-phase protocols that facilitate purification and library generation.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, represent a highly efficient approach for constructing the benzothiazole scaffold. mdpi.comresearchgate.net While a direct MCR for this compound is not explicitly detailed, strategies for synthesizing related 2-substituted benzothiazoles can be adapted. For instance, one-pot, three-component reactions involving nitroarenes, alcohols, and sulfur powder have been successful in producing 2-substituted benzothiazoles with good functional group tolerance. organic-chemistry.org Another effective three-component redox cyclization, catalyzed by copper acetate, utilizes haloanilines, arylacetic acids, and elemental sulfur to yield 2-arylbenzothiazoles. nih.gov

These MCRs are prized for their operational simplicity, high atom economy, and the ability to generate complex molecules in a single synthetic operation. mdpi.comresearchgate.net The combination of MCRs with microwave irradiation or solvent-free conditions further enhances their environmental friendliness and efficiency. mdpi.comnih.gov Such strategies could be envisioned for the synthesis of a precursor, like 2-amino-5-methylbenzothiazole, which can then be converted to the target isocyanate.

Solid-Phase Synthesis Protocols for Benzothiazole Derivatives

Solid-phase synthesis (SPS) offers significant advantages for the preparation of benzothiazole derivatives, including simplified purification and the potential for combinatorial library synthesis. mdpi.commdpi.com In a typical solid-phase approach, a starting material is anchored to a polymer resin, and subsequent reactions are carried out. Excess reagents and by-products are then removed by simple washing and filtration, circumventing the need for complex chromatographic purification.

One reported solid-phase method involves a resin-bound cyclic malonic ester reacting with an aryl isothiocyanate, followed by treatment with bromine and cleavage from the resin to yield benzothiazoles. researchgate.net While many SPS methods for benzothiazoles are performed under conditions not directly compatible with the isocyanate group, they are invaluable for creating precursors. The synthesis of the core 5-methyl-1,2-benzothiazole structure on a solid support, followed by cleavage and subsequent conversion of a functional group (e.g., an amine) to the isocyanate in the solution phase, is a viable strategic approach. mdpi.com

Analytical Methodologies for Structural Elucidation and Purity Assessment

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. This involves a combination of spectroscopic techniques to elucidate the molecular structure and chromatographic methods to separate the target compound from impurities.

Spectroscopic Characterization Techniques (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is particularly effective for identifying the isocyanate functional group (-N=C=O). This group exhibits a strong and sharp asymmetric stretching vibration in a relatively uncongested region of the infrared spectrum, typically between 2250 and 2285 cm⁻¹. remspec.comspectroscopyonline.com The presence of this distinct peak is a key diagnostic indicator for the successful synthesis of the target molecule. nih.govpsu.edu Additional characteristic peaks for the benzothiazole ring would be observed in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. acs.orgnih.gov For this compound (C₉H₆N₂OS), the high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of benzothiazole derivatives, allowing for simultaneous separation and detection. nih.govmac-mod.com The NIST WebBook provides mass spectral data for the parent benzothiazole compound, showing its characteristic fragmentation, which can serve as a reference. nist.gov

| Technique | Expected Observations for this compound |

|---|---|

| FT-IR | Strong, sharp absorption band at ~2250-2285 cm⁻¹ (-N=C=O stretch) |

| ¹H NMR | Signals for aromatic protons (δ ~7.0-8.0 ppm) and a singlet for methyl protons (δ ~2.4 ppm) |

| ¹³C NMR | Signal for isocyanate carbon (δ ~120-130 ppm) and distinct signals for aromatic and methyl carbons |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₆N₂OS (190.23 g/mol) |

Chromatographic Separation and Purity Verification Methods

Chromatographic techniques are essential for isolating the final product and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical method for the purity assessment of isocyanates and benzothiazole derivatives. epa.govjyoungpharm.org The analysis typically involves derivatization of the isocyanate group to a more stable urea, followed by separation on a reverse-phase column (e.g., C8 or C18) with a suitable mobile phase, often a mixture of acetonitrile (B52724) and water with an additive like formic acid. mac-mod.comepa.gov Detection can be achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). epa.gov The purity is determined by calculating the peak area of the target compound relative to the total area of all observed peaks.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and for preliminary purity checks. tandfonline.comtandfonline.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., toluene:chloroform), the separation of the product from starting materials and by-products can be visualized, often under UV light. tandfonline.com

Other Techniques: Capillary zone electrophoresis has also been developed for the separation of benzothiazole derivatives, particularly for chiral separations of amino acid derivatives. nih.gov

| Method | Application | Typical Conditions |

|---|---|---|

| HPLC | Quantitative purity analysis | Reverse-phase C18 column; Mobile phase: Acetonitrile/Water gradient; UV or MS detection |

| TLC | Reaction monitoring, qualitative purity check | Silica gel plate; Mobile phase: Toluene/Chloroform or Hexane/Ethyl Acetate mixtures |

| LC-MS | Purity verification and structural confirmation | Combines separation by HPLC with mass analysis for definitive identification |

Chemical Reactivity and Derivatization of 3 Isocyanato 5 Methyl 1,2 Benzothiazole

Nucleophilic Addition Reactions at the Isocyanato Group

The isocyanato moiety (-N=C=O) is a key reactive center in 3-isocyanato-5-methyl-1,2-benzothiazole, serving as an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity is fundamental to the synthesis of a variety of derivatives, including ureas, thioureas, and carbamates.

The reaction of isocyanates with primary or secondary amines is a classical and highly efficient method for the synthesis of substituted ureas. asianpubs.orgnih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of a stable urea (B33335) linkage. This reaction is typically fast and proceeds in high yield under mild conditions. organic-chemistry.orgpsu.edu Similarly, thiourea (B124793) derivatives can be synthesized by the reaction of isocyanates with thiols or by using isothiocyanates as starting materials. analis.com.myresearchgate.netscispace.com The synthesis of (thio)urea benzothiazole (B30560) derivatives has been a subject of interest due to their potential biological activities. nih.govresearchgate.net

The general reaction for the formation of urea derivatives from this compound and an amine can be represented as follows:

Reaction Scheme for Urea Formation

A variety of amines can be employed in this reaction, leading to a diverse library of urea derivatives with different substitution patterns. The reaction conditions are generally mild, often proceeding at room temperature in a suitable solvent.

Table 1: Representative Examples of Urea and Thiourea Formation from Isocyanates

| Reactant 1 (Isocyanate) | Reactant 2 (Amine/Thiol) | Product | Reaction Type |

|---|---|---|---|

| This compound | Primary Aliphatic Amine (e.g., R-NH₂) | N-(5-methyl-1,2-benzothiazol-3-yl)-N'-(alkyl)urea | Nucleophilic Addition |

| This compound | Primary Aromatic Amine (e.g., Ar-NH₂) | N-(5-methyl-1,2-benzothiazol-3-yl)-N'-(aryl)urea | Nucleophilic Addition |

| This compound | Secondary Amine (e.g., R₂NH) | N-(5-methyl-1,2-benzothiazol-3-yl)-N',N'-(dialkyl)urea | Nucleophilic Addition |

| This compound | Hydrazine (H₂N-NH₂) | N-(5-methyl-1,2-benzothiazol-3-yl)semicarbazide | Nucleophilic Addition |

Isocyanates readily react with alcohols to form carbamates, also known as urethanes. nih.govwikipedia.org This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. The reaction is often catalyzed by bases or organometallic compounds to increase the reaction rate. psu.edu The synthesis of carbamates is a versatile transformation, allowing for the introduction of a wide range of alkoxy groups. organic-chemistry.orgorganic-chemistry.org

The general reaction for the formation of carbamates from this compound and an alcohol is depicted below:

Reaction Scheme for Carbamate (B1207046) Formation

This reaction provides a straightforward route to carbamate derivatives of 5-methyl-1,2-benzothiazole, which can be further explored for various applications.

Table 2: Representative Examples of Carbamate Formation from Isocyanates

| Reactant 1 (Isocyanate) | Reactant 2 (Alcohol) | Product | Reaction Type |

|---|---|---|---|

| This compound | Primary Alcohol (e.g., R-OH) | Alkyl (5-methyl-1,2-benzothiazol-3-yl)carbamate | Nucleophilic Addition |

| This compound | Secondary Alcohol (e.g., R₂CHOH) | sec-Alkyl (5-methyl-1,2-benzothiazol-3-yl)carbamate | Nucleophilic Addition |

| This compound | Phenol (e.g., Ar-OH) | Aryl (5-methyl-1,2-benzothiazol-3-yl)carbamate | Nucleophilic Addition |

The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions. While [4+2] cycloadditions (Diels-Alder reactions) with isocyanates as dienophiles are known, they are generally less common than those involving electron-deficient alkenes or alkynes. For a successful Diels-Alder reaction, the isocyanate would typically need to react with an electron-rich diene. The benzothiazole ring itself can also be involved in cycloaddition reactions. thieme-connect.de For instance, enantioselective dearomative [3+2] cycloaddition reactions of benzothiazoles have been developed to synthesize hydropyrrolo[2,1-b]thiazole compounds. nih.gov

A hypothetical [4+2] cycloaddition reaction involving the isocyanato group of this compound with a diene would lead to the formation of a six-membered heterocyclic ring.

Electrophilic and Radical Reactions of the Benzothiazole Ring System

The benzothiazole ring is an aromatic system that can undergo electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the fused thiazole (B1198619) ring and the methyl group. The thiazole ring is generally considered to be electron-withdrawing, which would deactivate the benzene (B151609) ring towards electrophilic attack. wikipedia.org However, the methyl group is an activating, ortho-, para-directing group. libretexts.org Therefore, electrophilic substitution on the 5-methyl-1,2-benzothiazole core would likely occur at positions ortho or para to the methyl group, which are positions 4 and 6. Studies on the bromination of aminobenzothiazoles have shown that electrophilic substitution is a feasible pathway for the functionalization of the benzothiazole ring. rsc.org

Radical reactions on the benzothiazole ring are also possible. For example, the gas-phase oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals has been studied, indicating that radical attack on the benzene ring is a significant reaction pathway. nih.govacs.orgresearchgate.net

Chemical Transformations and Functional Group Interconversions at the Methyl Substituent

The methyl group at the 5-position of the benzothiazole ring is a potential site for various chemical transformations. For instance, it can undergo radical halogenation, such as bromination with N-bromosuccinimide (NBS), to form a benzylic bromide. This intermediate can then be converted into other functional groups through nucleophilic substitution reactions. Oxidation of the methyl group to a carboxylic acid or an aldehyde is another possible transformation, which could be achieved using strong oxidizing agents. Studies on related heterocyclic systems have shown that methyl groups on the benzo-fused ring can be susceptible to chlorination under certain conditions. nih.gov Furthermore, research on the oxidation of 2-methylbenzothiazole has demonstrated that the methyl group can be oxidized to an aldehyde. nih.govresearchgate.net

Table 3: Potential Transformations of the Methyl Group

| Starting Functional Group | Reagent | Product Functional Group | Reaction Type |

|---|---|---|---|

| -CH₃ | N-Bromosuccinimide (NBS), Light/Radical Initiator | -CH₂Br | Radical Halogenation |

| -CH₂Br | Nucleophile (e.g., CN⁻, OR⁻, N₃⁻) | -CH₂Nu | Nucleophilic Substitution |

| -CH₃ | Strong Oxidizing Agent (e.g., KMnO₄) | -COOH | Oxidation |

| -CH₃ | Mild Oxidizing Agent | -CHO | Oxidation |

Cascade and Tandem Reaction Pathways for Complex Molecule Construction

The reactivity of both the isocyanato group and the benzothiazole ring system in this compound allows for its potential use in cascade or tandem reactions to construct more complex molecular architectures. For instance, a reaction could be initiated by a nucleophilic attack on the isocyanato group, followed by an intramolecular reaction involving the benzothiazole ring or the methyl substituent. Such cascade reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation. While specific cascade reactions involving this compound are not extensively documented, the synthesis of related fused heterocyclic systems, such as benzo nih.govscholaris.caimidazo[2,1-b]thiazoles, has been achieved through cascade nucleophilic attack/addition cyclization reactions. nih.govnih.govresearchgate.net This suggests the potential for developing novel cascade pathways starting from appropriately functionalized benzothiazole derivatives.

Advanced Applications of Benzothiazole Isocyanate Derivatives in Organic Synthesis

Role as Key Building Blocks in the Synthesis of Complex Organic Molecules

The benzothiazole (B30560) framework is a significant heterocyclic motif frequently found in a wide array of biologically active compounds and functional materials. While specific research on 3-Isocyanato-5-methyl-1,2-benzothiazole as a building block is not extensively documented in publicly available literature, the isocyanate functionality serves as a highly reactive electrophilic handle for the introduction of the benzothiazole scaffold into more complex molecular architectures. The isocyanate group readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity allows for the straightforward conjugation of the 5-methyl-1,2-benzothiazole moiety to other molecules of interest, thereby enabling the synthesis of complex structures with potential applications in medicinal chemistry and materials science. The inherent stability of the benzothiazole ring system makes it a reliable component during multi-step synthetic sequences.

Integration into Polymer Chemistry for Novel Materials (e.g., Polyureas, Polyurethanes)

Isocyanates are fundamental monomers in the synthesis of polyurethanes and polyureas through step-growth polymerization. Although specific examples detailing the use of this compound in polymer chemistry are not prevalent in the reviewed literature, its structure suggests its potential as a monomer or a chain modifier in the production of novel polymers.

The incorporation of the 5-methyl-1,2-benzothiazole unit into a polymer backbone could impart unique properties to the resulting material. For instance, the rigid, aromatic nature of the benzothiazole ring could enhance the thermal stability and mechanical strength of polyurethanes or polyureas.

Table 1: Potential Polymerization Reactions of this compound

| Co-monomer Type | Resulting Polymer | Potential Properties |

| Diol | Polyurethane | Enhanced thermal stability, rigidity |

| Diamine | Polyurea | Improved mechanical strength, hydrogen bonding |

| Polyol | Cross-linked Polyurethane | Thermosetting properties, chemical resistance |

Precursors for the Construction of Fused and Bridged Heterocyclic Ring Systems

The isocyanate group is a versatile functional group that can participate in various cycloaddition and cyclization reactions, making this compound a potential precursor for the synthesis of more complex fused and bridged heterocyclic systems. For instance, isocyanates can react with compounds containing multiple nucleophilic sites to construct new ring systems.

One notable reaction involves the use of N-(chlorocarbonyl) isocyanate with 2-methylbenzothiazole (B86508) derivatives to generate fused-ring heterocycles. This type of reactivity highlights the potential of benzothiazole isocyanates to serve as building blocks for novel, polycyclic scaffolds. The resulting fused systems often exhibit unique electronic and photophysical properties, making them of interest for various applications.

Design and Synthesis of Scaffolds for Diverse Chemical Libraries

The benzothiazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. The reactivity of the isocyanate group in this compound allows for its use in the construction of diverse chemical libraries for drug discovery and high-throughput screening.

By reacting this compound with a library of diverse nucleophiles (e.g., alcohols, amines), a large number of unique benzothiazole-containing compounds can be rapidly synthesized. This approach, known as diversity-oriented synthesis, is a powerful tool for exploring chemical space and identifying new bioactive molecules. The resulting libraries of ureas and carbamates can be screened for a variety of biological targets.

Potential in the Development of Materials with Tailored Electronic or Optical Characteristics

Benzothiazole derivatives are known to possess interesting electronic and optical properties, including fluorescence and non-linear optical activity. The electronic properties of these materials can be tuned by the introduction of various substituents onto the benzothiazole ring system.

The incorporation of the 5-methyl-1,2-benzothiazole moiety into larger conjugated systems or polymers via the isocyanate handle could lead to the development of new materials with tailored electronic or optical characteristics. For example, such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes for sensing applications. The specific substitution pattern on the benzothiazole ring, as well as the nature of the molecules it is connected to, would play a crucial role in determining the final electronic and photophysical properties of the material.

Conclusion and Future Research Directions

Recapitulation of Principal Findings in Synthesis and Reactivity

The synthesis of the benzothiazole (B30560) framework, a core component of 3-isocyanato-5-methyl-1,2-benzothiazole, is well-established through various methodologies. Commonly, this involves the condensation of 2-aminothiophenols with a range of carbonyl compounds or their equivalents. mdpi.com Green chemistry approaches are increasingly being adopted, utilizing catalysts and environmentally benign solvents to improve efficiency and reduce waste. mdpi.com The reactivity of the benzothiazole ring system is characterized by its aromaticity and the presence of electron-rich nitrogen and sulfur heteroatoms, making it amenable to a variety of chemical transformations. nih.gov

The isocyanate group is a highly reactive functional group that readily undergoes nucleophilic attack. Its introduction onto the benzothiazole scaffold presents a versatile handle for further chemical elaboration. The reactivity of isocyanates is dominated by addition reactions with nucleophiles such as alcohols, amines, and water, leading to the formation of carbamates, ureas, and amines (after decarboxylation of the intermediate carbamic acid), respectively.

Current Challenges and Opportunities in Benzothiazole Isocyanate Synthesis

While the synthesis of benzothiazole derivatives is well-documented, the direct and selective synthesis of benzothiazole isocyanates, particularly this compound, can present challenges. One of the primary difficulties lies in the potential for side reactions due to the high reactivity of the isocyanate group. Traditional methods for isocyanate synthesis, such as the use of phosgene (B1210022) or its derivatives, raise significant safety and environmental concerns.

There is a considerable opportunity for the development of novel, milder, and more sustainable synthetic routes to benzothiazole isocyanates. Phosgene-free methods, such as the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives (azides, amides, or hydroxamic acids), offer promising alternatives. The optimization of these rearrangements for the 5-methyl-1,2-benzothiazole system could provide efficient and safer access to the target compound. Furthermore, exploring transition-metal-catalyzed carbonylation reactions of suitable nitrogen-containing precursors could open new avenues for synthesis.

Prospective Avenues for Novel Chemical Derivatization and Functionalization

The dual reactivity of this compound, stemming from both the benzothiazole ring and the isocyanate group, provides a rich platform for the synthesis of novel derivatives. The isocyanate moiety can serve as a key building block for the construction of a wide array of functional groups.

Table 1: Potential Derivatization Reactions of this compound

| Reactant | Functional Group Formed | Product Class |

| Alcohols (R-OH) | Carbamate (B1207046) | Urethanes |

| Amines (R-NH2) | Urea (B33335) | Ureas |

| Water (H2O) | Amine (via carbamic acid) | Aminobenzothiazoles |

| Thiols (R-SH) | Thiocarbamate | Thiocarbamates |

| Hydrazines (R-NHNH2) | Semicarbazide | Semicarbazides |

Furthermore, the benzothiazole ring itself can be functionalized through electrophilic aromatic substitution reactions. The position of the methyl group at the 5-position will direct incoming electrophiles, offering pathways to introduce additional substituents and further diversify the molecular architecture. The combination of reactions at the isocyanate group and on the aromatic ring could lead to a vast library of novel compounds with potentially interesting properties. The functionalization of the 2-position of the benzothiazole ring is a common strategy for creating derivatives with diverse biological activities. nih.gov

Unexplored Frontiers in Theoretical and Computational Chemical Analysis

Computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. researchgate.netmdpi.com Density Functional Theory (DFT) calculations can be employed to predict key molecular properties and provide insights that can guide experimental work. mdpi.com

Unexplored areas for theoretical analysis include:

Conformational Analysis: A detailed study of the rotational barrier around the C-N bond connecting the isocyanate group to the benzothiazole ring could reveal the preferred conformations and their relative energies.

Reactivity Indices: Calculation of global and local reactivity descriptors, such as Fukui functions and dual descriptors, can predict the most reactive sites for nucleophilic and electrophilic attack, aiding in the design of selective chemical transformations. scirp.org

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of derivatization reactions, helping to optimize reaction conditions and predict product outcomes.

Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can assist in the characterization of newly synthesized derivatives. mdpi.com

Non-linear Optical Properties: The benzothiazole core is a component of chromophores with non-linear optical properties. rsc.org Theoretical studies could explore how the isocyanate group and its derivatives influence these properties.

Future Impact on Advanced Organic Synthesis and Materials Science Research

The unique combination of the benzothiazole scaffold and the isocyanate functional group in this compound positions it as a valuable building block in both advanced organic synthesis and materials science.

In organic synthesis , this compound can be utilized as a precursor for the synthesis of complex heterocyclic systems. The isocyanate group can participate in cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, to construct novel ring systems. Its use in multicomponent reactions could also provide rapid access to molecular diversity. nih.gov

In materials science , the ability of the isocyanate group to react with a variety of functional groups makes it an attractive monomer for the synthesis of novel polymers. Polyurethanes and polyureas incorporating the benzothiazole moiety could exhibit interesting thermal, optical, and electronic properties. The inherent fluorescence of many benzothiazole derivatives suggests that these polymers could have applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Interdisciplinary Research Perspectives Involving this compound

The versatile nature of this compound opens up possibilities for interdisciplinary research.

Medicinal Chemistry: Benzothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The isocyanate group can be used to covalently link the benzothiazole scaffold to biological targets or to create a library of urea and carbamate derivatives for structure-activity relationship (SAR) studies.

Supramolecular Chemistry: The benzothiazole ring can participate in π-π stacking interactions, while the urea or carbamate derivatives can form strong hydrogen bonds. This combination of non-covalent interactions could be exploited to design novel self-assembling systems, such as gels, liquid crystals, or molecular receptors.

Chemical Biology: Fluorescently labeled derivatives of this compound could be developed as chemical probes to study biological processes. The isocyanate group could be used to attach the benzothiazole fluorophore to specific biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.